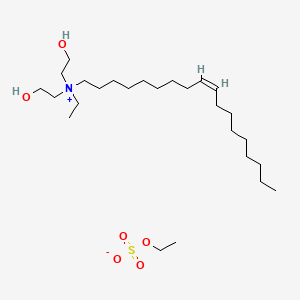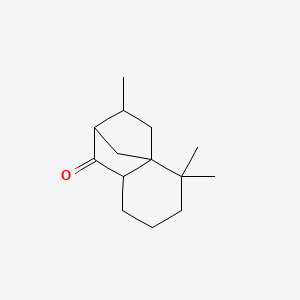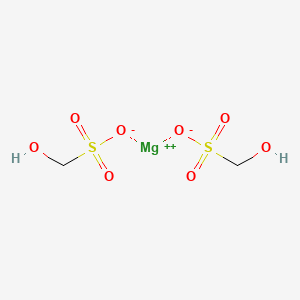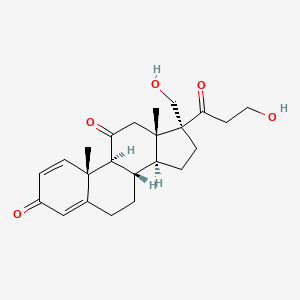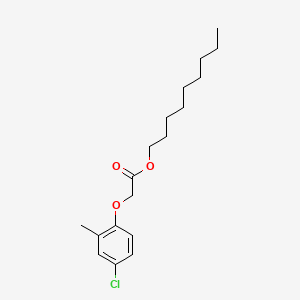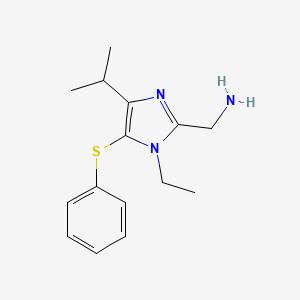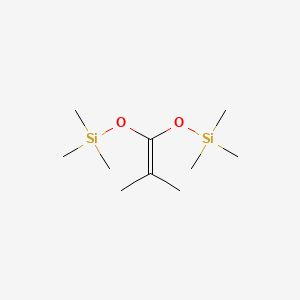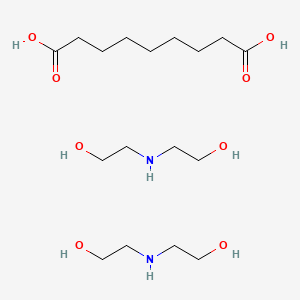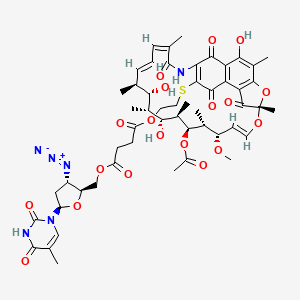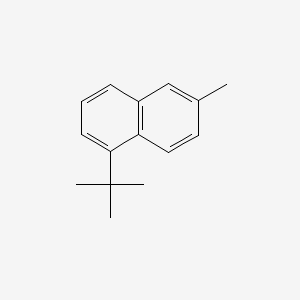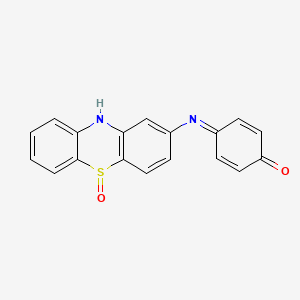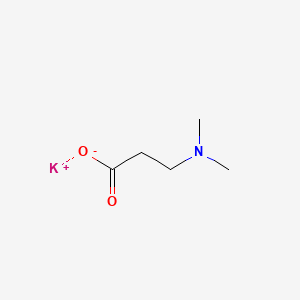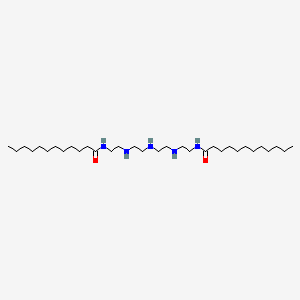
N,N'-Bis(iminobis(ethyleneiminoethylene))bis(dodecanamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-bis[iminobis(ethyleneiminoethylene)]bis(dodecanamide) is a complex organic compound known for its unique structure and properties. It is often used in various scientific research and industrial applications due to its stability and reactivity. The compound is characterized by its long aliphatic chains and multiple amine groups, which contribute to its versatility in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[iminobis(ethyleneiminoethylene)]bis(dodecanamide) typically involves the reaction of dodecanoyl chloride with tetraethylenepentamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Step 1: Preparation of dodecanoyl chloride by reacting dodecanoic acid with thionyl chloride.
Step 2: Reaction of dodecanoyl chloride with tetraethylenepentamine in the presence of a base such as triethylamine to form N,N’-bis[iminobis(ethyleneiminoethylene)]bis(dodecanamide).
The reaction is typically carried out in an inert atmosphere to prevent any side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of N,N’-bis[iminobis(ethyleneiminoethylene)]bis(dodecanamide) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and quality. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-bis[iminobis(ethyleneiminoethylene)]bis(dodecanamide) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of amine oxides, while reduction can yield primary amines.
Wissenschaftliche Forschungsanwendungen
N,N’-bis[iminobis(ethyleneiminoethylene)]bis(dodecanamide) has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex molecules.
Biology: Employed in the study of enzyme interactions and as a stabilizing agent for proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and coatings.
Wirkmechanismus
The mechanism of action of N,N’-bis[iminobis(ethyleneiminoethylene)]bis(dodecanamide) involves its interaction with various molecular targets. The compound’s multiple amine groups allow it to form stable complexes with metal ions, which can then participate in catalytic processes. Additionally, its long aliphatic chains provide hydrophobic interactions that can stabilize proteins and other biomolecules.
Vergleich Mit ähnlichen Verbindungen
N,N’-bis[iminobis(ethyleneiminoethylene)]bis(dodecanamide) can be compared with other similar compounds such as:
Tetraethylenepentamine: A simpler amine with fewer aliphatic chains.
Dodecanamide: A single-chain amide without the complex amine structure.
Polyethyleneimine: A polymeric amine with a different structural arrangement.
The uniqueness of N,N’-bis[iminobis(ethyleneiminoethylene)]bis(dodecanamide) lies in its combination of long aliphatic chains and multiple amine groups, which provide a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.
Eigenschaften
CAS-Nummer |
43208-98-6 |
|---|---|
Molekularformel |
C32H67N5O2 |
Molekulargewicht |
553.9 g/mol |
IUPAC-Name |
N-[2-[2-[2-[2-(dodecanoylamino)ethylamino]ethylamino]ethylamino]ethyl]dodecanamide |
InChI |
InChI=1S/C32H67N5O2/c1-3-5-7-9-11-13-15-17-19-21-31(38)36-29-27-34-25-23-33-24-26-35-28-30-37-32(39)22-20-18-16-14-12-10-8-6-4-2/h33-35H,3-30H2,1-2H3,(H,36,38)(H,37,39) |
InChI-Schlüssel |
PZAIKEWSUNIUQF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(=O)NCCNCCNCCNCCNC(=O)CCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


